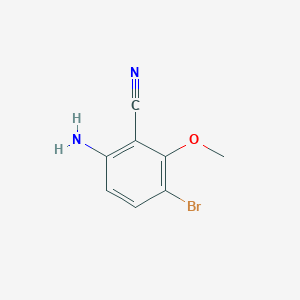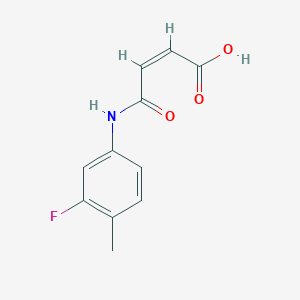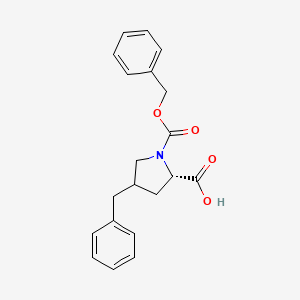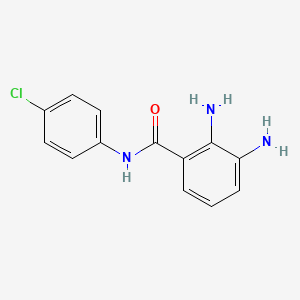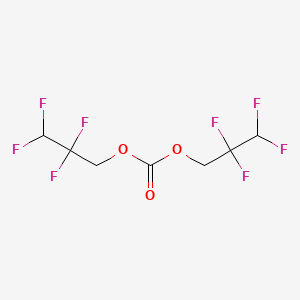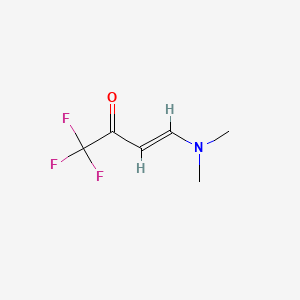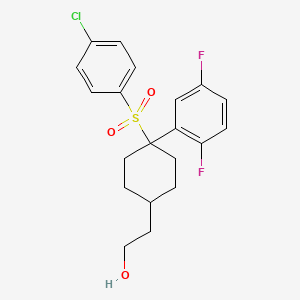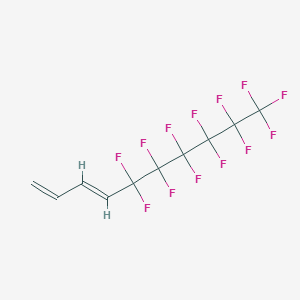
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene
Descripción general
Descripción
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene, commonly known as perfluorodecalin (PFD), is a fluorocarbon compound with various applications in scientific research. It is a clear, odorless, and non-toxic liquid that is highly stable and inert. PFD has a unique ability to dissolve large amounts of oxygen and carbon dioxide, making it an ideal medium for various biological and medical applications.
Mecanismo De Acción
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has a unique ability to dissolve large amounts of oxygen and carbon dioxide, making it an ideal medium for various biological and medical applications. It acts as an oxygen carrier by dissolving oxygen and releasing it to the surrounding tissues, thereby increasing oxygen availability. (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene also helps to maintain a stable pH and temperature in the surrounding environment, which is important for the growth and survival of cells.
Biochemical and Physiological Effects:
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has been shown to have various biochemical and physiological effects on living organisms. It has been shown to enhance the oxygenation of tissues, improve wound healing, and reduce inflammation. (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has also been shown to have anti-oxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has several advantages as a medium for lab experiments. It is a highly stable and inert liquid that does not react with biological molecules, making it an ideal solvent for the extraction and purification of various biomolecules. (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene is also non-toxic and has low viscosity, which makes it easy to handle and manipulate in experiments. However, (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has some limitations, including its high cost and limited availability. It is also not suitable for experiments that require the use of organic solvents.
Direcciones Futuras
There are several future directions for the use of (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene in scientific research. One potential application is in the field of tissue engineering, where (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene could be used as a scaffold for the growth and differentiation of cells. (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene could also be used as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further research is needed to investigate the potential adverse effects of (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene on living organisms and the environment.
Aplicaciones Científicas De Investigación
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene has various applications in scientific research, including in the fields of biotechnology, pharmaceuticals, and medical devices. It is commonly used as an oxygen carrier and a cell culture medium in various experiments. (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene is also used as a solvent for the extraction and purification of various biomolecules, including proteins, DNA, and RNA.
Propiedades
IUPAC Name |
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13/c1-2-3-4-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-4H,1H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRAMNRSBXAOM-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896672 | |
| Record name | (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodeca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodeca-1,3-diene | |
CAS RN |
148626-04-4 | |
| Record name | (3E)-5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodeca-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl acetate](/img/structure/B3039945.png)
![1-(3-Fluorobenzyl)-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3039946.png)
![tert-Butyl 4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B3039947.png)
![tert-butyl ((1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B3039950.png)
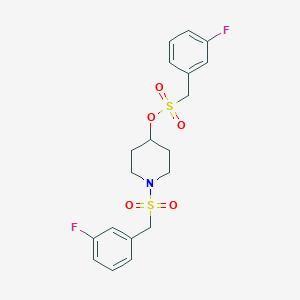
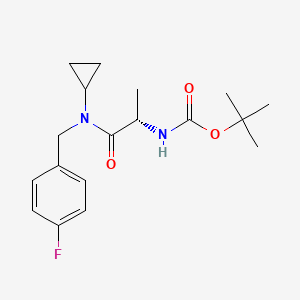
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride](/img/structure/B3039956.png)
